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molecular formula C7H8N2O B8738269 N-(4-pyridylmethyl)formamide

N-(4-pyridylmethyl)formamide

Cat. No. B8738269
M. Wt: 136.15 g/mol
InChI Key: WKVQQJHHRBWOGO-UHFFFAOYSA-N
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Patent
US06004982

Procedure details

A solution of 4-(aminomethyl)pyridine (54.1 g, 0.5 mol) and ethyl formate (44.4 ml) was refluxed for two hours and then permitted to stand at ambient temperature for 16 hours. The reaction was distilled to produce 61.6 g of N-(4-pyridylmethyl)formamide.
Quantity
54.1 g
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH:9](OCC)=[O:10]>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][CH:9]=[O:10])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
54.1 g
Type
reactant
Smiles
NCC1=CC=NC=C1
Name
Quantity
44.4 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction was distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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